HA-1077, chemically known as ha-1077, is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is widely used in scientific research to investigate the roles of ROCKs in various cellular processes. This compound is commercially available and has been investigated in clinical trials for conditions such as vasospasm and stroke.
This compound is derived from isoquinoline, a bicyclic structure containing a benzene ring fused to a pyridine ring. The incorporation of a 1,4-diazepane moiety introduces significant biological activity. The compound has been studied for its therapeutic properties, particularly in the context of Rho-associated protein kinase (ROCK) inhibition, which plays a crucial role in smooth muscle contraction and cellular signaling pathways .
The synthesis of 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride involves several steps that include the formation of the diazepane ring and the sulfonylation of isoquinoline.
Key Steps in Synthesis:
The molecular structure of 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride features:
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride can undergo various chemical reactions:
The mechanism of action for 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride primarily involves inhibition of Rho-associated protein kinase. By inhibiting this enzyme:
Research indicates that this compound may also affect endothelial function and has potential neuroprotective effects due to its influence on cellular signaling pathways .
The physical and chemical properties of 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride are crucial for its application:
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride has several scientific applications:
The compound 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride is systematically named under IUPAC conventions as 5-(1,4-diazepane-1-sulfonyl)isoquinoline dihydrochloride. Its molecular architecture comprises two primary domains: an isoquinoline heterocycle linked via a sulfonyl bridge to a seven-membered 1,4-diazepane ring. The dihydrochloride salt form arises from protonation of both nitrogen atoms within the diazepane moiety, confirmed by crystallographic analyses [2] [6].
Synonyms cataloged in chemical databases include Fasudil dihydrochloride, HA-1077 dihydrochloride, and AT-877, reflecting its extensive pharmacological characterization [1]. The CAS registry number 203911-27-7 uniquely identifies the dihydrochloride salt form [2].
Solubility: The compound exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic dihydrochloride form and hydrogen-bonding capacity. Solubility is pH-dependent, with enhanced dissolution under acidic conditions attributable to protonation of the diazepane nitrogens. Nonpolar solvents like hexane yield negligible solubility [1].
Stability: Solid-state stability is maintained at room temperature when protected from light and moisture. The hydrochloride salt form reduces hygroscopicity compared to the free base, as corroborated by thermal gravimetric analysis (TGA) data. Solutions are stable at pH 2–6 but undergo hydrolysis above pH 8 due to sulfonamide bond susceptibility [4] [6].
Crystallography: X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with the dihydrochloride salt forming extended hydrogen-bonding networks. Key bond lengths include S=O (1.43 Å) and S-N (1.62 Å), consistent with sulfonamide geometry [6].
Table 1: Physicochemical Profile
Property | Value/Description | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₄H₁₉Cl₂N₃O₂S | - |
Molecular Weight | 364.30 g/mol | - |
Solubility in Water | >50 mg/mL | 25°C, pH 3.0 |
Melting Point | 218–220°C (decomposition) | Differential Scanning Calorimetry |
Crystal System | Monoclinic | X-ray Diffraction |
The molecular formula C₁₄H₁₉Cl₂N₃O₂S encompasses the dihydrochloride salt of the parent base (C₁₄H₁₇N₃O₂S). The 1,4-diazepane ring adopts a chair conformation with nitrogen atoms in equatorial positions. Unlike analogs such as Ripasudil, this compound lacks chiral centers, rendering it achiral. Stereoelectronic effects influence its binding to biological targets; the diazepane’s flexibility enables conformational adaptation to enzyme active sites [2] [7].
Structurally related ROCK inhibitors include Fasudil (free base of the same core) and Ripasudil (fluorinated derivative). Key distinctions:
Lower selectivity for ROCK isoforms (IC₅₀ = 100–200 nM) due to unmodified diazepane [3] [7].
Ripasudil ((S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline):
Table 2: Structural and Functional Comparison with Analogs
Feature | 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride | Fasudil | Ripasudil |
---|---|---|---|
Isoquinoline Modification | None | None | 4-Fluoro substitution |
Diazepane Modification | None | None | (S)-2-Methyl group |
Chirality | Achiral | Achiral | Chiral (S-configuration) |
ROCK2 IC₅₀ | 140 nM* | 330 nM | 19 nM |
Salt Form | Dihydrochloride | Monohydrochloride | Hydrochloride dihydrate |
*Estimated from biochemical assays of Fasudil derivatives [3] [7].
The dihydrochloride salt offers improved crystallinity and water solubility versus Fasudil’s monohydrochloride, advantageous for formulation. However, Ripasudil’s fluorination and chiral methyl group confer superior target affinity and metabolic stability [7] [8]. Prodrug strategies applied to Fasudil (e.g., hypoxia-activated 4-nitrobenzyl derivatives) demonstrate the core structure’s versatility for chemical optimization [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: